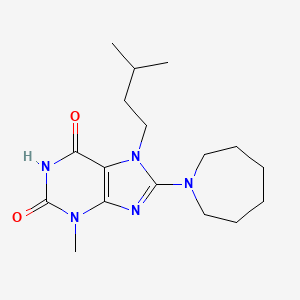

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 7-isopentyl group, a 3-methyl substituent, and an 8-(azepan-1-yl) moiety. Azepane, a seven-membered saturated nitrogen-containing ring, distinguishes this compound from other purine derivatives.

Properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-6-4-5-7-10-21/h12H,4-11H2,1-3H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRARLMQWKFSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an azepane ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often relate to the compound’s ability to mimic or inhibit natural substrates, leading to altered biochemical processes .

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-position of the purine-dione scaffold is critical for modulating receptor affinity and physicochemical properties. Key comparisons include:

Substituent Effects at Position 7

The 7-isopentyl group in the target compound contrasts with other alkyl or aryl substituents:

Physicochemical Properties

Comparative data for select analogs:

Note: Azepane’s NH groups (if protonated) could introduce hydrogen bonding, affecting solubility and crystal packing .

Biological Activity

8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. This compound features a unique structure that includes an azepane ring and various functional groups that contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C23H25N5O2. The compound's structure can be described using the following details:

| Property | Description |

|---|---|

| IUPAC Name | 8-(azepan-1-yl)-3-methyl-7-isopentylpurine-2,6-dione |

| Molecular Weight | 405.47 g/mol |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which can modulate their activity. This modulation may mimic or inhibit natural substrates, leading to altered biochemical pathways that are relevant in various diseases.

Biological Activity and Therapeutic Potential

Research indicates that 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its ability to interfere with cellular proliferation pathways is under investigation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially providing a therapeutic avenue for conditions such as diabetes and obesity.

- Neuroprotective Effects : There are indications that it may offer neuroprotective benefits by modulating neurotransmitter systems, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

A few notable studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the effects of 8-(azepan-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound effectively inhibits the activity of key enzymes involved in glucose metabolism. This inhibition suggests potential applications in managing hyperglycemia and related metabolic disorders.

Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound showed promising results in animal models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.